Degradation Potency Comparison: JYQ-194 vs. Related PROTACs JYQ-195, JYQ-187, and JYQ-188 in A549 Cells
JYQ-194 is the most potent PARK7 degrader among four PROTAC candidates synthesized and evaluated in the same study. JYQ-194 induces PARK7 degradation starting at 0.1 μM and achieves a maximal degradation (Dmax) of ~80% at 5 μM in A549 cells [1]. In contrast, JYQ-195 (based on the same JYQ-173 inhibitor scaffold but with a different PEG linker) showed markedly inferior efficacy, degrading PARK7 only starting at 2 μM [2]. JYQ-187 and JYQ-188 (both based on the JYQ-164 inhibitor scaffold) produced no detectable PARK7 degradation at any concentration tested [3]. This within-study head-to-head comparison establishes JYQ-194 as the only functional PARK7 degrader among the four compounds evaluated.
| Evidence Dimension | PROTAC-induced PARK7 degradation potency |
|---|---|
| Target Compound Data | Degradation starts at 0.1 μM; Dmax ~80% at 5 μM |
| Comparator Or Baseline | JYQ-195: degradation starts at 2 μM; JYQ-187 and JYQ-188: no degradation detected |
| Quantified Difference | JYQ-194 active at 0.1 μM vs. JYQ-195 requiring 20-fold higher concentration (2 μM) for detectable degradation; JYQ-187/188 show zero degradation activity |
| Conditions | A549 human lung adenocarcinoma cells, 8 h treatment, Western blot quantification with β-actin loading control |
Why This Matters
This data demonstrates that JYQ-194 is the only viable PARK7 degrader among the synthesized PROTAC series, making it essential for any research requiring PARK7 protein elimination rather than mere inhibition.
- [1] Jia Y, Oyken M, Kim RQ, Tjokrodirijo RTN, de Ru AH, Janssen APA, Hacker SM, van Veelen PA, Geurink PP, Sapmaz A. Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell. J Med Chem. 2024 May 7;67(10):7935-7953. Figure 5B, 5C. doi: 10.1021/acs.jmedchem.3c02410. View Source
- [2] Jia Y, Oyken M, Kim RQ, Tjokrodirijo RTN, de Ru AH, Janssen APA, Hacker SM, van Veelen PA, Geurink PP, Sapmaz A. Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell. J Med Chem. 2024 May 7;67(10):7935-7953. Supporting Information Figure S10B. doi: 10.1021/acs.jmedchem.3c02410. View Source
- [3] Jia Y, Oyken M, Kim RQ, Tjokrodirijo RTN, de Ru AH, Janssen APA, Hacker SM, van Veelen PA, Geurink PP, Sapmaz A. Development of Inhibitors, Probes, and PROTAC Provides a Complete Toolbox to Study PARK7 in the Living Cell. J Med Chem. 2024 May 7;67(10):7935-7953. doi: 10.1021/acs.jmedchem.3c02410. View Source
